(3R)-3-Benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione belongs to the benzodiazepinedione class of non-peptidal GPIIbIIIa antagonists. [] These antagonists are significant in scientific research, particularly in studying platelet aggregation and developing potential antithrombotic therapies. [] They mimic the activity of the Arg-Gly-Asp (RGD) tripeptide sequence, a crucial recognition motif for integrin binding. []
The relative configuration of (3R)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione atropisomers is determined by single-crystal X-ray analysis. [] Conformational analysis using ab initio calculations provides insights into the preferred conformations of the beta-alanine side chain, crucial for understanding its interaction with the target protein. []
(3R)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione acts as an antagonist of the platelet glycoprotein IIb/IIIa (GPIIbIIIa) receptor. [] This receptor plays a critical role in platelet aggregation by binding to fibrinogen and facilitating platelet bridging. [] By blocking this receptor, (3R)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione inhibits platelet aggregation and potentially acts as an antithrombotic agent. []
The primary research application of (3R)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is in studying the structure-activity relationships of GPIIbIIIa antagonists. [] By comparing the activity of different atropisomers and analogs, researchers gain valuable insights into:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2